Umeclidinium bromide (CAS: 869113-09-7) is a quinuclidine-derived long-acting muscarinic antagonist (LAMA) utilized primarily as an active pharmaceutical ingredient (API) in respiratory therapeutics. From a procurement and formulation perspective, it is supplied as a white, non-chiral powder that is slightly soluble in water and short-chain alcohols, but freely soluble in dimethyl sulfoxide[1]. This specific physicochemical profile is optimized for micronization and stable blending with carrier excipients like lactose monohydrate in dry powder inhaler (DPI) systems. Unlike older anticholinergics, umeclidinium bromide delivers sustained 24-hour bronchodilation via competitive inhibition of M3 muscarinic receptors, establishing it as a standard API for once-daily maintenance formulations [2].
Substituting umeclidinium bromide with other LAMA class APIs, such as tiotropium or glycopyrronium, introduces significant risks in both manufacturing reproducibility and clinical safety profiles. Structurally, many alternative muscarinic antagonists possess multiple chiral centers, necessitating complex enantiomeric resolution and stringent stereochemical quality control during synthesis [1]. In contrast, umeclidinium bromide’s non-chiral architecture eliminates batch-to-batch enantiomeric variability. Furthermore, generic substitution fails at the pharmacokinetic level; umeclidinium exhibits a highly specific kinetic selectivity ratio for M3 over M2 receptors, coupled with a rapid M2 dissociation rate [2]. Swapping this compound for an analog with slower M2 dissociation directly increases the risk of presynaptic feedback inhibition and cardiovascular adverse events, requiring complete reformulation and clinical bridging [3].
A major differentiator in the procurement of umeclidinium bromide is its structural simplicity regarding stereochemistry. While benchmark LAMAs like glycopyrronium bromide contain two chiral centers (requiring careful control of four potential stereoisomers or racemate ratios), umeclidinium bromide possesses a completely non-chiral molecular structure[1]. This fundamental structural difference eliminates the need for enantiomeric purity assays (e.g., chiral HPLC) during routine API lot release and prevents stereoconversion issues during long-term storage.
| Evidence Dimension | Number of chiral centers requiring stereochemical QC |
| Target Compound Data | 0 chiral centers (non-chiral) |
| Comparator Or Baseline | Glycopyrronium bromide (2 chiral centers) |
| Quantified Difference | 100% reduction in stereoisomer management and chiral resolution steps |
| Conditions | Industrial API synthesis and lot release |
Procuring a non-chiral API drastically simplifies synthetic routing, reduces batch-to-batch analytical overhead, and minimizes regulatory risks associated with enantiomeric impurities.
In the formulation of dry powder inhalers (DPIs), the aqueous solubility of the API directly impacts its hygroscopicity and tendency to agglomerate during storage. Umeclidinium bromide is characterized as 'slightly soluble' in water [1]. In contrast, alternative LAMAs such as glycopyrronium bromide are 'freely soluble' in water. The lower aqueous solubility of umeclidinium bromide reduces moisture-induced particle bridging, ensuring that the micronized API maintains a consistent aerodynamic particle size distribution when blended with lactose carriers.
| Evidence Dimension | Aqueous solubility profile |
| Target Compound Data | Slightly soluble in water |
| Comparator Or Baseline | Glycopyrronium bromide (Freely soluble in water) |
| Quantified Difference | Significant reduction in aqueous solubility class (Slightly vs. Freely soluble) |
| Conditions | Standard pharmacopeial solubility testing at ambient conditions |
Lower aqueous solubility minimizes moisture uptake and agglomeration, supporting long-term shelf stability in dry powder inhaler formulations.
Umeclidinium bromide demonstrates a higher kinetic selectivity for the target M3 receptor over the M2 receptor compared to tiotropium bromide. In competitive binding assays, the Kd value of umeclidinium to the M2 and M3 receptors was 0.16 nmol/L and 0.03 nmol/L, respectively, yielding a binding selectivity factor (Kd M2 / Kd M3) of approximately 5.0 [1]. In contrast, tiotropium exhibits a selectivity factor of 2.5 [1].
| Evidence Dimension | M2/M3 receptor binding selectivity factor (Kd ratio) |
| Target Compound Data | Ratio ≈ 5.0 |
| Comparator Or Baseline | Tiotropium bromide (Ratio ≈ 2.5) |
| Quantified Difference | 2-fold higher kinetic selectivity for the target M3 receptor |
| Conditions | In vitro recombinant human receptor binding assay |
Higher kinetic selectivity ensures targeted efficacy while minimizing off-target M2-mediated cardiovascular side effects, a critical safety metric for respiratory formulation selection.
The dissociation half-life (t1/2) of a LAMA from the M2 receptor dictates its potential to cause undesirable presynaptic feedback inhibition. Umeclidinium bromide dissociates from the M2 receptor with a half-life of 9 minutes [1]. In direct comparison, tiotropium bromide dissociates more slowly, with an M2 half-life of 39 minutes [1]. This faster off-rate for umeclidinium prevents the accumulation of the drug on M2 receptors during once-daily dosing regimens.
| Evidence Dimension | Dissociation half-life (t1/2) from M2 muscarinic receptors |
| Target Compound Data | 9 minutes |
| Comparator Or Baseline | Tiotropium bromide (39 minutes) |
| Quantified Difference | 76.9% faster dissociation from the off-target M2 receptor |
| Conditions | In vitro radioligand dissociation assay |
Faster M2 dissociation is a required procurement parameter for combination therapies, as it reduces the risk of paradoxical bronchospasm and cardiac events.
Due to its non-chiral structure and specific aqueous solubility profile (slightly soluble in water), umeclidinium bromide is prioritized for procurement in the development of dry powder inhaler (DPI) formulations [1]. The lack of stereocenters simplifies the API manufacturing process, while its physicochemical properties allow for stable, moisture-resistant blending with carrier particles like lactose monohydrate, ensuring consistent aerodynamic performance over the product's shelf life.
Umeclidinium bromide is selected for co-formulation with long-acting beta2-agonists (LABAs) such as vilanterol. Its rapid dissociation from M2 receptors (t1/2 = 9 minutes) prevents the presynaptic inhibition of acetylcholine release, which could otherwise counteract the bronchodilatory effects of the LABA [2]. This specific kinetic profile makes it a highly compatible choice over slower-dissociating LAMAs when engineering dual-therapy inhalers.
In preclinical respiratory research and assay development, umeclidinium bromide serves as a benchmark compound for high-selectivity M3 antagonism. Its 2-fold higher M2/M3 kinetic selectivity ratio compared to tiotropium makes it an essential reference material for evaluating the safety margins and off-target cardiovascular effects of novel anticholinergic drug candidates [3].
Irritant;Health Hazard;Environmental Hazard